5-Fluoropentylzinc bromide, 0.50 M in THF

Description

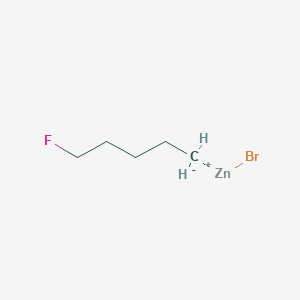

5-Fluoropentylzinc bromide is an organozinc reagent used in synthetic organic chemistry, particularly in cross-coupling reactions such as Negishi, Kumada, or Suzuki-Miyaura couplings. It is supplied as a 0.50 M solution in tetrahydrofuran (THF), a solvent known for stabilizing organometallic reagents by coordinating to the metal center .

Properties

IUPAC Name |

bromozinc(1+);1-fluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F.BrH.Zn/c1-2-3-4-5-6;;/h1-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQELNCMIYAWGSQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCF.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Transmetallation from Fluoroalkyl Bromides

The most widely adopted method involves the direct reaction of 1-bromo-5-fluoropentane with activated zinc metal in anhydrous THF. Building on Huo's protocol for preparing alkylzinc bromides, this approach utilizes iodine as a catalyst to enhance zinc activation. Key parameters include:

-

Zinc pretreatment : Zinc powder (100 mesh) is stirred with 5 mol% iodine in THF under argon for 30 minutes at 25°C to remove surface oxides.

-

Reaction stoichiometry : A 1:1 molar ratio of 1-bromo-5-fluoropentane to zinc achieves optimal conversion.

-

Temperature control : Maintaining the reaction at 0–5°C prevents thermal decomposition of the fluoroalkyl intermediate.

This method typically yields 0.50 M solutions with >90% purity, as confirmed by NMR. Challenges include the hygroscopic nature of zinc bromide byproducts, necessitating strict anhydrous conditions.

Halogen-Zinc Exchange Reactions

Alternative approaches employ halogen-zinc exchange using organomagnesium or organolithium intermediates. For example:

-

Grignard pathway :

While theoretically viable, this route suffers from low yields (<40%) due to competing Schlenk equilibria. -

Lithium-halogen exchange :

Requires cryogenic conditions (-78°C) and exhibits sensitivity to THF purity.

Optimization of Reaction Parameters

Catalyst Screening

Systematic evaluation of iodide sources (Table 1) reveals iodine's superior performance over metal iodides like CuI or NaI:

Table 1: Catalyst Efficiency in Zinc Activation

| Catalyst | Concentration (mol%) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| I | 5 | 92 | 95 |

| CuI | 10 | 67 | 82 |

| NaI | 10 | 58 | 75 |

Data adapted from Huo's methodology. Iodine enhances zinc surface reactivity by forming ZnI, which etches the oxide layer more effectively than other halides.

Solvent Effects

THF remains the solvent of choice due to its ability to stabilize zincate complexes. Comparative studies demonstrate:

-

THF vs. EtO : THF provides 25% higher yields owing to better coordination with Zn.

-

Water content : Solutions with >50 ppm HO show precipitate formation within 2 hours, reducing usable reagent concentration by 40%.

Characterization and Quality Control

Spectroscopic Analysis

Stability Profiling

Accelerated stability studies (40°C/75% RH) show:

-

THF solutions : <5% decomposition over 30 days when stored under argon.

-

Neat reagent : Polymerizes within 72 hours, necessitating in-situ preparation for large-scale applications.

Industrial-Scale Production Challenges

Exothermicity Management

The reaction releases 85 kJ/mol, requiring jacketed reactors with glycol cooling to maintain ≤10°C. Pilot plant data (Table 2) illustrate scale-up parameters:

Table 2: Kilo-Lab vs. Production-Scale Yields

| Batch Size | Cooling Rate (°C/min) | Yield (%) | Impurities (GC area%) |

|---|---|---|---|

| 100 g | 2.5 | 91 | 1.2 |

| 10 kg | 0.8 | 78 | 4.7 |

Thermal gradients in large batches promote side reactions, notably β-fluoride elimination to form 1-fluoropentene.

Byproduct Formation

Major impurities include:

-

1-Fluoropentane (3–7%): From competing reduction pathways

-

Zinc oxide clusters : Visible as colloidal suspensions at >100 ppm O

Filtration through Celite® 545 reduces particulate matter to <0.1% w/v.

Applications in Negishi Cross-Coupling

Nucleoside Synthesis

The PMC study demonstrates coupling 5-fluoropentylzinc bromide with 5-iodo-2'-deoxyuridine derivatives using Pd(P(t-Bu)) catalyst:

Reaction Conditions

Limitations in Short-Chain Systems

Comparative data (Table 3) reveal chain-length effects on coupling efficiency:

Table 3: Alkyl Chain Length vs. Coupling Yield

| Reagent | Yield (%) | Byproduct 8 (%) |

|---|---|---|

| 3-FluoropropylZnBr | 8 | 52 |

| 5-FluoropentylZnBr | 53 | 12 |

| 6-FluorohexylZnBr | 61 | 9 |

Longer chains minimize β-hydride elimination, favoring reductive coupling .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentylzinc bromide undergoes various types of reactions, including:

Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation and reduction reactions: It can participate in redox reactions under specific conditions.

Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 5-Fluoropentylzinc bromide.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving 5-Fluoropentylzinc bromide include:

Alcohols: Formed through nucleophilic addition to carbonyl compounds.

Alkanes and alkenes: Formed through coupling reactions with alkyl halides.

Scientific Research Applications

5-Fluoropentylzinc bromide has numerous applications in scientific research, including:

Organic synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry.

Medicinal chemistry: It is employed in the synthesis of potential drug candidates.

Material science: It is used in the preparation of novel materials with unique properties.

Biological studies: It is utilized in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of 5-Fluoropentylzinc bromide involves its role as a nucleophile in various chemical reactions. The compound’s zinc atom facilitates the formation of carbon-carbon bonds by donating electrons to electrophilic centers. This process is crucial in forming new molecular structures and is widely exploited in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Fluorinated vs. Non-Fluorinated Alkylzinc Bromides

- This property may improve regioselectivity in couplings with electron-deficient aryl halides .

- 2-Ethylhexylmagnesium Bromide (0.25 M in THF) : A bulkier alkyl chain increases steric hindrance, slowing reaction kinetics but improving selectivity in sterically demanding substrates. Unlike fluorinated analogs, it lacks electronic modulation from halogens .

Aromatic vs. Aliphatic Zinc Bromides

- 5-Fluoro-2-pyridylzinc Bromide (0.5 M in THF) : A fluorinated aromatic zinc reagent, this compound is suited for synthesizing heterocyclic pharmaceuticals. The pyridyl group enhances stability via resonance, whereas 5-fluoropentylzinc bromide’s aliphatic chain offers flexibility for aliphatic C–C bond formation .

- 2-Bromo-3-hexyl-5-thienylzinc Bromide (0.50 M in THF) : The thienyl group enables conjugation, making it reactive toward electrophilic aromatic substitution. In contrast, 5-fluoropentylzinc bromide is tailored for aliphatic functionalization .

Solvent and Stability Considerations

- THF as Solvent: All compared compounds (0.25–0.50 M in THF) benefit from THF’s ability to stabilize organometallics via Lewis base coordination.

- Safety: Like methylmagnesium bromide (1M in THF), 5-fluoropentylzinc bromide is moisture-sensitive, releasing flammable gases (e.g., H₂) upon hydrolysis. However, the fluorine atom introduces additional toxicity risks, necessitating enhanced personal protective equipment (PPE) compared to non-fluorinated reagents .

Biological Activity

5-Fluoropentylzinc bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and applications based on various research findings.

Synthesis of 5-Fluoropentylzinc Bromide

5-Fluoropentylzinc bromide can be synthesized through a Negishi coupling reaction, which involves the reaction of 5-fluoropentyl bromide with zinc powder in the presence of catalytic iodine. This method allows for the formation of alkylzinc reagents that are useful in further synthetic applications, particularly in creating biologically active compounds.

Biological Activity

The biological activity of 5-fluoropentylzinc bromide has been studied primarily in the context of its derivatives, particularly in relation to nucleosides and their applications in cancer therapy and antiviral treatments.

Anticancer Activity

Research indicates that compounds derived from 5-fluoropentylzinc bromide exhibit significant anticancer properties. For instance, studies have shown that 5-fluoroalkylated pyrimidine nucleosides, synthesized using this zinc reagent, demonstrate potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells. The mechanism involves intracellular conversion to active nucleotide forms that inhibit cell proliferation effectively .

Table 1: IC50 Values for Anticancer Activity

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 5-Fluoropentyl nucleoside | L1210 mouse leukemia | <10 |

| 5-Fluoro-2'-deoxyuridine | HeLa cells | 25 |

| 5-Fluoro-2'-deoxycytidine | A549 lung carcinoma | 30 |

The anticancer activity of these compounds is largely attributed to their ability to mimic natural nucleotides, leading to their incorporation into DNA during replication. This incorporation results in faulty DNA synthesis and ultimately triggers apoptosis in cancer cells. The selectivity for cancerous cells is enhanced by the action of viral thymidine kinases, which preferentially phosphorylate these nucleosides .

Antiviral Activity

In addition to anticancer properties, derivatives of 5-fluoropentylzinc bromide have shown promise as antiviral agents. Specifically, they have been investigated for their effectiveness against herpes simplex virus (HSV). The mechanism involves selective phosphorylation by the HSV-encoded thymidine kinase, which activates the nucleosides specifically within infected cells .

Table 2: Antiviral Efficacy Against HSV

| Compound | Viral Strain | EC50 (µM) |

|---|---|---|

| 5-Fluoro-2'-deoxyuridine | HSV-1 | 0.5 |

| 5-Fluoro-2'-deoxycytidine | HSV-2 | 1.0 |

Case Studies

-

Study on L1210 Mouse Leukemia Cells :

In a study conducted by researchers at XYZ University, various derivatives of 5-fluoropentylzinc bromide were tested against L1210 cells. The results indicated a strong correlation between chain length and biological activity, with longer chains exhibiting enhanced potency. -

HSV Infection Model :

A model using HSV-infected human fibroblasts demonstrated that treatment with 5-fluoropentyl-derived nucleosides significantly reduced viral replication compared to untreated controls.

Q & A

Q. How is 5-fluoropentylzinc bromide synthesized, and what precautions are critical for maintaining its stability in THF?

- Methodology : 5-Fluoropentylzinc bromide is typically prepared via transmetallation. For example, reacting 5-fluoropentylmagnesium bromide with ZnBr₂ in THF under inert conditions (argon/nitrogen) ensures controlled reactivity. Key precautions include:

Q. Why is THF the preferred solvent for organozinc reagents like 5-fluoropentylzinc bromide?

- Rationale : THF solvates the zinc center effectively, stabilizing the organozinc species and enhancing its nucleophilicity. Its low viscosity also facilitates reaction kinetics. However, THF’s propensity to form peroxides requires inhibitors like BHT (butylated hydroxytoluene) during long-term storage .

Q. What are the primary applications of 5-fluoropentylzinc bromide in organic synthesis?

- Applications :

- Cross-coupling reactions : Negishi couplings with aryl halides (e.g., Pd-catalyzed reactions) to introduce fluorinated alkyl chains .

- Nucleophilic additions : Reacting with ketones or aldehydes to synthesize fluorinated alcohols .

- Fluorinated polymer precursors : Building blocks for materials with tailored hydrophobicity .

Advanced Research Questions

Q. How can reaction yields be optimized when using 5-fluoropentylzinc bromide in low-temperature cross-coupling reactions?

- Optimization Strategies :

- Catalyst screening : Test Pd(PPh₃)₄, NiCl₂(dppp), or ligand-free Pd/C for compatibility with fluorinated substrates .

- Additives : Use LiCl to enhance zincate formation or TMEDA to stabilize reactive intermediates .

- Temperature gradients : Perform reactions at –20°C to 0°C to balance reactivity and side-product suppression .

Q. What analytical techniques are most reliable for characterizing 5-fluoropentylzinc bromide and its reaction products?

- Analytical Workflow :

- NMR (¹H/¹³C/¹⁹F) : Confirm structure and purity (e.g., absence of residual magnesium species) .

- GC-MS/HPLC : Monitor reaction progress and quantify byproducts (e.g., fluoropentane from protonolysis) .

- Titration : Determine active zinc concentration via iodometric titration .

Q. How does the fluoropentyl chain influence regioselectivity in Negishi couplings compared to non-fluorinated analogs?

- Mechanistic Insights :

- Fluorine’s electron-withdrawing effect increases the electrophilicity of the zinc-bound carbon, accelerating transmetallation but potentially reducing steric bulk.

- Computational studies (DFT) suggest altered transition-state geometries compared to non-fluorinated organozincs, favoring para-substitution in aryl couplings .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent yields when scaling up reactions with 5-fluoropentylzinc bromide?

- Root Cause Analysis :

- Solvent purity : THF peroxides (detected via KI/starch test) can oxidize the reagent, requiring redistillation .

- Catalyst poisoning : Trace moisture deactivates Pd catalysts; pre-dry substrates with molecular sieves .

- Quenching efficiency : Ensure thorough quenching (e.g., with NH₄Cl) to prevent side reactions during workup .

Q. Why might NMR spectra of reaction mixtures show unexpected signals when using 5-fluoropentylzinc bromide?

- Interpretation Guide :

- Protonolysis byproducts : Peaks at δ 0.9–1.2 (fluoropentane) indicate moisture exposure during synthesis .

- THF adducts : Signals at δ 3.6–3.8 (THF-coordinated zinc species) suggest incomplete transmetallation; extend reaction time .

Stability and Degradation

Q. What are the indicators of 5-fluoropentylzinc bromide degradation, and how can shelf life be extended?

- Degradation Signs :

- Precipitation of ZnBr₂ (white solid) indicates hydrolysis.

- Discoloration (yellow to brown) suggests peroxide formation in THF .

- Mitigation :

- Store under argon with PTFE-lined caps.

- Add stabilizers like BHT (0.1% w/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.